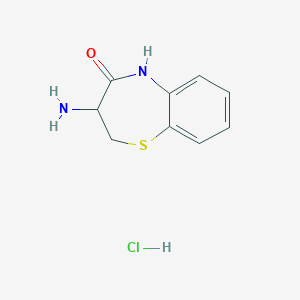

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride is a heterocyclic compound that features a benzothiazepine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a scaffold for the development of various therapeutic agents.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzenethiol with α-haloketones or α-haloesters, followed by cyclization to form the benzothiazepine ring. The reaction conditions often require the use of a base, such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pH, ensures consistent production quality. Additionally, purification steps like recrystallization or chromatography are employed to obtain the hydrochloride salt in its pure form.

化学反应分析

Types of Reactions

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the benzothiazepine ring, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

Substitution: Alkyl halides, acyl chlorides, in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzothiazepines, depending on the specific reagents and conditions used.

科学研究应用

Pharmaceutical Development

Overview : This compound is primarily recognized for its role as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders and cardiovascular diseases.

Key Findings :

- Drug Design : Researchers have utilized this compound to design drugs that interact with specific biological targets, enhancing therapeutic efficacy while minimizing side effects. For example, studies indicate its potential in developing neuroprotective agents that can mitigate the effects of neurodegenerative diseases .

- Clinical Trials : Various derivatives of this compound are undergoing clinical trials to assess their effectiveness in treating conditions such as anxiety and depression. The ongoing research highlights its importance in advancing psychiatric pharmacotherapy .

Biochemical Research

Overview : In biochemical research, 3-amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride serves as a valuable tool for studying enzyme interactions and protein synthesis.

Key Findings :

- Enzyme Studies : The compound has been employed to investigate the mechanisms of enzyme inhibition and activation. This research provides insights into metabolic pathways and potential therapeutic targets .

- Protein Interactions : It aids in understanding complex biochemical pathways by acting as a probe in studies focused on protein-ligand interactions, which are crucial for drug development .

Medicinal Chemistry

Overview : In medicinal chemistry, this compound is pivotal for developing novel drug candidates with improved pharmacological profiles.

Key Findings :

- Synthesis of Derivatives : Researchers have synthesized various derivatives of this compound that demonstrate enhanced activity against specific biological targets. These derivatives show promise in reducing adverse effects associated with traditional therapies .

- Case Studies : A notable case study involved the modification of the compound's structure to enhance its selectivity for certain receptors involved in pain modulation, leading to the development of more effective analgesics .

Material Science

Overview : The unique chemical structure of this compound allows it to be utilized in creating innovative materials.

Key Findings :

- Polymer Development : The compound has been explored for its potential in developing polymers with enhanced properties suitable for coatings and adhesives. Its incorporation into polymer matrices improves mechanical strength and thermal stability .

- Nanomaterials : Research indicates that modifications of this compound can lead to the creation of nanomaterials with applications in electronics and photonics .

Analytical Chemistry

Overview : In analytical chemistry, this compound is used as a standard reference material to ensure accuracy in chemical analysis.

Key Findings :

- Quality Control : It serves as a benchmark in various analytical methods such as chromatography and spectroscopy, ensuring reliable results in quality control processes across pharmaceutical manufacturing .

- Method Development : Researchers have developed new analytical techniques utilizing this compound to improve detection limits and specificity for complex mixtures .

作用机制

The mechanism of action of 3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

相似化合物的比较

Similar Compounds

Diltiazem: Another benzothiazepine derivative used as a calcium channel blocker in the treatment of cardiovascular diseases.

Clopenthixol: A thioxanthene derivative with similar structural features, used as an antipsychotic agent.

Uniqueness

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride is unique due to its specific substitution pattern and the presence of an amino group, which can significantly influence its pharmacological profile and chemical reactivity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents with potentially improved efficacy and safety profiles.

生物活性

3-Amino-2,3-dihydro-1,5-benzothiazepin-4(5H)-one hydrochloride is a heterocyclic compound belonging to the benzothiazepine family. This compound has garnered attention due to its diverse biological activities, which include anti-inflammatory, antimicrobial, anticancer, and potential cardiovascular effects. Understanding its biological activity is crucial for exploring its therapeutic applications.

- Molecular Formula : C₉H₁₀N₂OS

- Molecular Weight : 194.253 g/mol

- Density : 1.3 g/cm³

- Boiling Point : 403.1 °C

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate key biological pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

- Calcium Channel Modulation : Similar to other benzothiazepines, it may influence calcium ion channels, potentially exhibiting vasodilatory effects that are beneficial in cardiovascular applications.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vivo studies have shown that derivatives of this compound can reduce inflammation in models such as rat paw edema. For instance, compounds derived from this structure were tested at a dosage of 10 mg/kg body weight and demonstrated notable efficacy compared to standard anti-inflammatory drugs like diclofenac .

2. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it exhibits considerable potency against strains such as Candida albicans, Escherichia coli, and Staphylococcus aureus. The minimum inhibitory concentrations (MIC) for certain derivatives ranged from 2–6 μg/mL, indicating strong antimicrobial activity .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Compounds synthesized from this framework have shown promising results against human lung cancer cell lines in vitro. For example, certain derivatives displayed significant cytotoxicity comparable to established chemotherapeutic agents like Adriamycin .

4. Cardiovascular Effects

The compound's structure suggests potential cardiovascular benefits. It has been studied for its ability to act as a calcium channel blocker, similar to diltiazem, which is used clinically for hypertension management. The vasodilatory effects observed in preliminary studies indicate its potential utility in treating cardiovascular disorders.

Case Studies and Research Findings

属性

IUPAC Name |

3-amino-3,5-dihydro-2H-1,5-benzothiazepin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS.ClH/c10-6-5-13-8-4-2-1-3-7(8)11-9(6)12;/h1-4,6H,5,10H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGSZNWQIUHIJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C2S1)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。